3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide
描述
This compound features a thiazole core substituted with a cyclohexylcarbamoyl amino group at position 2 and a propanamide chain terminating in an indol-3-yl-ethyl moiety.
属性
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c29-21(24-13-12-16-14-25-20-9-5-4-8-19(16)20)11-10-18-15-31-23(27-18)28-22(30)26-17-6-2-1-3-7-17/h4-5,8-9,14-15,17,25H,1-3,6-7,10-13H2,(H,24,29)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIUVFSEXHWWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of the compound F5331-0438, also known as VU0642375-1, are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of an indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new therapeutic derivatives.
Biochemical Pathways
The specific biochemical pathways affected by F5331-0438 are currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that F5331-0438 could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of F5331-0438’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels.
生物活性
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide , also referred to as Compound A , is a complex organic molecule that integrates a thiazole ring and an indole moiety, both known for their significant biological activities. This article provides a comprehensive overview of the biological activity of Compound A, including its pharmacological potential, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H26N4O2S
Molecular Weight : 338.5 g/mol
CAS Number : 1040669-63-3
The structure of Compound A consists of several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various bioactive compounds, enhancing antimicrobial and anticancer properties.
- Indole Moiety : Associated with numerous pharmacological effects, including anti-inflammatory and antitumor activities.
Anticancer Properties
Preliminary studies indicate that thiazole-containing compounds have shown promise in cancer treatment due to their ability to inhibit key molecular pathways involved in tumor growth. For instance, compounds similar to Compound A have been reported to inhibit SMYD proteins, which are implicated in various cancers.
| Study | Findings |
|---|---|
| Pendergrass et al. (2021) | Identified thiazole derivatives as effective inhibitors of SMYD3, showing potential in breast and colon cancer treatments. |
| ChemDiv Screening Reports | Highlighted the inclusion of Compound A in libraries targeting cancer pathways, suggesting its potential as a lead compound for further development. |
Antimicrobial Activity
Compounds with thiazole rings have exhibited significant antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell walls and interfere with essential metabolic processes.
| Compound | Activity |
|---|---|
| Thiazole Derivatives | Showed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Indole Derivatives | Exhibited antifungal activity against Candida species, indicating potential for treating fungal infections. |
The biological activity of Compound A may be attributed to its ability to modulate various signaling pathways:
- Inhibition of Protein Kinases : The compound's structure suggests potential interactions with protein kinases involved in cancer progression.
- Regulation of Gene Expression : By inhibiting SMYD proteins, Compound A may alter gene expression patterns associated with tumorigenesis.
Case Study 1: Inhibition of SMYD Proteins
A study conducted by Pendergrass et al. demonstrated that derivatives similar to Compound A significantly inhibited the activity of SMYD3 in vitro, leading to reduced proliferation of cancer cells.
Case Study 2: Antimicrobial Efficacy
Research published in ChemDiv indicated that thiazole-based compounds showed effective inhibition against common bacterial strains, suggesting that Compound A could serve as a scaffold for developing new antibiotics.
相似化合物的比较
Structural Analogues and Their Key Features
Compound A : N-[2-(Cyclohexen-1-yl)Ethyl]-3-[2-(Cyclohexylcarbamoylamino)-1,3-Thiazol-4-yl]Propanamide (HE46)
- Structure : Cyclohexenyl-ethyl replaces the indolylethyl group.
- Abundant in Streptomyces isolates, suggesting insecticidal or antimicrobial activity .
- Synthesis : Likely involves carbodiimide-mediated coupling, similar to .
Compound B : 3-{2-[(Cyclohexylcarbamoyl)Amino]-1,3-Thiazol-4-yl}-N-[(Pyridin-4-yl)Methyl]Propanamide
- Structure : Pyridin-4-yl-methyl replaces the indolylethyl group.
- The aromatic pyridine may favor interactions with polar enzyme pockets .
Compound C : N-(2-(1H-Indol-3-yl)Ethyl)-2-(6-Chloro-9H-Carbazol-2-yl)Propanamide
- Structure : Carbazole replaces the thiazole-cyclohexylcarbamoyl unit.
- Properties : Carbazole’s extended aromatic system enables strong π-π interactions, possibly targeting DNA or COX-2. Molecular weight = 416.15 g/mol; chlorine atom adds electronegativity, influencing binding affinity .
Physicochemical and Spectroscopic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
